

Cefazolin Stability: A Comparative Analysis in Common Intravenous Solutions

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Compound of Interest

Compound Name: Cefazolin

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A comprehensive guide for researchers and drug development professionals on the stability of **Cefazolin** in 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in Water (D5W), and Lactated Ringer's (LR) solutions.

The stability of reconstituted parenteral drugs is a critical factor in ensuring their therapeutic efficacy and patient safety. This guide provides a comparative analysis of the stability of **Cefazolin**, a widely used first-generation cephalosporin antibiotic, in three common intravenous (IV) diluents: 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in Water (D5W), and Lactated Ringer's solution. The information presented is compiled from published stability studies and is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the preparation and storage of **Cefazolin** admixtures.

Comparative Stability Data

The chemical stability of **Cefazolin** is primarily influenced by the composition of the IV solution, storage temperature, and exposure to light. The following table summarizes the stability of **Cefazolin** in Normal Saline, D5W, and Lactated Ringer's based on available experimental data. Stability is generally defined as the retention of at least 90% of the initial drug concentration.

Intravenous Solution	Concentration	Storage Temperature	Duration	Percent of Initial Concentration Remaining
0.9% Sodium Chloride (Normal Saline)	20 mg/mL, 40 mg/mL	5°C (Refrigerated), Protected from Light	30 days	≥ 95.8% [1] [2] [3]
20 mg/mL, 40 mg/mL	21-25°C (Room Temperature), Exposed to Light (after 30 days refrigeration)	72 hours	≥ 91.8% [1] [2] [3]	
50 mg/mL	5°C (Refrigerated)	22 days	> 96%	
50 mg/mL	25°C (Room Temperature)	7 days	> 92%	
5% Dextrose in Water (D5W)	20 mg/mL, 40 mg/mL	5°C (Refrigerated), Protected from Light	30 days	≥ 95.8% [1] [2] [3]
20 mg/mL, 40 mg/mL	21-25°C (Room Temperature), Exposed to Light (after 30 days refrigeration)	72 hours	≥ 91.8% [1] [2] [3]	
Lactated Ringer's Solution	20 mg/mL	Room Temperature	8 hours	Physically compatible (chemical stability data requires further study) [4]

Not Specified	5°C and 25°C	Not Specified in Abstract	Stable (based on content and pH) [5]
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Key Observations:

- **Cefazolin** demonstrates comparable and excellent stability in both 0.9% Sodium Chloride and 5% Dextrose in Water.[\[1\]](#)[\[6\]](#) When stored under refrigeration and protected from light, solutions can be expected to retain over 95% of their initial concentration for at least 30 days.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Even after prolonged refrigeration, **Cefazolin** solutions in Normal Saline and D5W maintain acceptable stability for up to 72 hours at room temperature under normal light conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Data on the chemical stability of **Cefazolin** in Lactated Ringer's solution is less comprehensive. While physically compatible for shorter durations, detailed long-term chemical stability studies are not as readily available.[\[4\]](#) The buffering capacity of Lactated Ringer's may influence the pH of the admixture, a factor known to affect **Cefazolin** stability.[\[4\]](#) The optimal pH for **Cefazolin** stability is between 5.5 and 6.5.[\[4\]](#)

Experimental Protocols

The stability of **Cefazolin** in the cited studies was primarily determined using a stability-indicating high-performance liquid chromatography (HPLC) method. This analytical technique is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient over time.

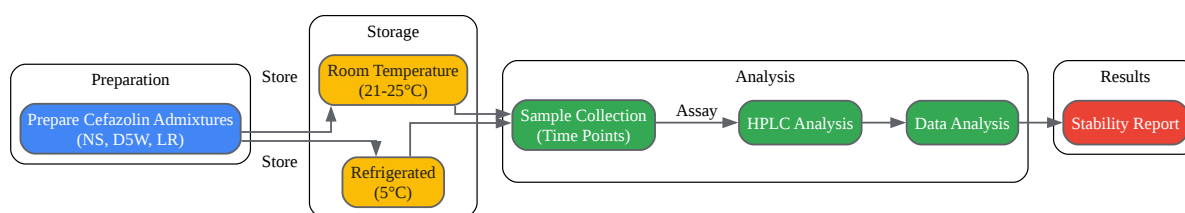
A typical experimental protocol for assessing **Cefazolin** stability involves the following steps:

- Preparation of **Cefazolin** Admixtures: **Cefazolin** sodium is reconstituted and then diluted to the desired concentration with the respective IV solutions (0.9% Sodium Chloride, 5% Dextrose in Water, or Lactated Ringer's) in appropriate containers, such as polyvinylchloride (PVC) minibags.

- **Storage Conditions:** The prepared admixtures are stored under controlled temperature and light conditions. Common storage conditions include refrigeration (e.g., 5°C) with protection from light and room temperature (e.g., 21-25°C) with exposure to ambient light.
- **Sample Collection:** Aliquots of the admixtures are collected at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).
- **HPLC Analysis:** The collected samples are assayed using a validated, stability-indicating HPLC method. The method typically employs a C18 column and a mobile phase consisting of a buffer and an organic solvent. Detection is commonly performed using a UV detector.
- **Data Analysis:** The concentration of **Cefazolin** in each sample is determined by comparing its peak area to that of a reference standard. The percentage of the initial **Cefazolin** concentration remaining at each time point is then calculated.
- **Physical Inspection:** In addition to chemical stability, solutions are often visually inspected for any changes in color, clarity, or for the presence of particulate matter. The pH of the solutions may also be monitored over the course of the study.

Experimental Workflow

The following diagram illustrates a generalized workflow for a **Cefazolin** stability study.



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